Propan-2-yl 2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is an organic compound belonging to the class of benzamides. These compounds are characterized by a carboxamido substituent attached to a benzene ring.
Preparation Methods
The synthesis of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxylate group: This step often involves esterification reactions.
Attachment of the 4-methylbenzamido group: This can be done through amide bond formation using reagents like carbodiimides.
Introduction of the isopropyl group: This step can be achieved through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial effects .
Comparison with Similar Compounds
Similar compounds to PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
3- [Isopropyl (4-Methylbenzoyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid: This compound shares a similar benzamide structure and exhibits comparable biological activities.
2,4-bis(propan-2-yl) 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate:
The uniqueness of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-12(2)24-20(23)17-15-6-4-5-7-16(15)25-19(17)21-18(22)14-10-8-13(3)9-11-14/h8-12H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
SDGOMWDQSJKKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C |
Origin of Product |
United States |
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